molecular formula C2H4N2 B14265607 Ethane-1,2-diimine CAS No. 151599-46-1

Ethane-1,2-diimine

Cat. No.: B14265607
CAS No.: 151599-46-1
M. Wt: 56.07 g/mol
InChI Key: KYMVBVBRCRFHIE-UHFFFAOYSA-N
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Description

Ethane-1,2-diimine, also known as glyoxal-bis(2-imino)ethane, is an organic compound containing two imine groups. It is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry. The compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through the condensation reaction of ethylenediamine with glyoxal. The reaction involves mixing ethylenediamine with glyoxal in an aqueous medium, followed by heating under reflux conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)_2 + \text{OCHCHO} \rightarrow \text{C}_2\text{H}_4(\text{NH})_2\text{CH}_2\text{O}_2 ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar condensation reactions but is carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions typically yield ethylenediamine or other amine derivatives.

    Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution.

Major Products:

    Oxidation: Oximes, nitriles

    Reduction: Ethylenediamine, amine derivatives

    Substitution: Substituted imines, amines

Scientific Research Applications

Ethane-1,2-diimine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes

    Biology: The compound is explored for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.

    Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in metal-based drug design.

    Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which ethane-1,2-diimine exerts its effects is primarily through its ability to form stable complexes with metal ions. The imine groups act as electron donors, coordinating with metal centers to form chelates. These chelates can influence various chemical reactions, including catalysis and redox processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.

Comparison with Similar Compounds

    Ethylenediamine: A precursor to ethane-1,2-diimine, used widely in chemical synthesis.

    1,2-Diaminopropane: Similar structure but with an additional methyl group, used in similar applications.

    Diethylenetriamine: Contains an additional amine group, offering different coordination properties.

Uniqueness: this compound is unique due to its dual imine groups, which provide distinct coordination chemistry compared to its analogs. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic processes.

Properties

CAS No.

151599-46-1

Molecular Formula

C2H4N2

Molecular Weight

56.07 g/mol

IUPAC Name

ethane-1,2-diimine

InChI

InChI=1S/C2H4N2/c3-1-2-4/h1-4H

InChI Key

KYMVBVBRCRFHIE-UHFFFAOYSA-N

Canonical SMILES

C(=N)C=N

Origin of Product

United States

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